molecular formula C21H33BrINO2 B13825905 1-Bromo-2,4,6-tris(2,2-dimethylpropyl)-3-iodo-5-nitrobenzene CAS No. 40572-26-7

1-Bromo-2,4,6-tris(2,2-dimethylpropyl)-3-iodo-5-nitrobenzene

Cat. No.: B13825905
CAS No.: 40572-26-7
M. Wt: 538.3 g/mol
InChI Key: OHAJKVKECPDHMX-UHFFFAOYSA-N
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Description

1-Bromo-2,4,6-tris(2,2-dimethylpropyl)-3-iodo-5-nitrobenzene is a complex organic compound characterized by the presence of bromine, iodine, and nitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2,4,6-tris(2,2-dimethylpropyl)-3-iodo-5-nitrobenzene typically involves multi-step organic reactions. The process begins with the nitration of a suitable benzene derivative to introduce the nitro group. Subsequent bromination and iodination steps are carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Bromo-2,4,6-tris(2,2-dimethylpropyl)-3-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common reagents and conditions used in these reactions include halogenating agents, reducing agents like hydrogen gas, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2,4,6-tris(2,2-dimethylpropyl)-3-iodo-5-nitrobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

    Industry: It may be used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Bromo-2,4,6-tris(2,2-dimethylpropyl)-3-iodo-5-nitrobenzene involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to participate in various chemical pathways, potentially affecting biological systems at the molecular level. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-Bromo-2,4,6-tris(2,2-dimethylpropyl)-3-iodo-5-nitrobenzene include other halogenated nitrobenzenes and substituted benzene derivatives. What sets this compound apart is the unique combination of bromine, iodine, and nitro groups, which confer distinct chemical properties and reactivity. Examples of similar compounds include:

  • 1,3-Dibromo-2,4,6-tris(2,2-dimethylpropyl)-5-nitrobenzene
  • 1-Iodo-2,4,6-tris(2,2-dimethylpropyl)-3-nitrobenzene

These compounds share structural similarities but differ in their specific functional groups and substitution patterns, leading to variations in their chemical behavior and applications.

Properties

CAS No.

40572-26-7

Molecular Formula

C21H33BrINO2

Molecular Weight

538.3 g/mol

IUPAC Name

1-bromo-2,4,6-tris(2,2-dimethylpropyl)-3-iodo-5-nitrobenzene

InChI

InChI=1S/C21H33BrINO2/c1-19(2,3)10-13-16(22)14(11-20(4,5)6)18(24(25)26)15(17(13)23)12-21(7,8)9/h10-12H2,1-9H3

InChI Key

OHAJKVKECPDHMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=C(C(=C(C(=C1Br)CC(C)(C)C)I)CC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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